Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Acetylcholinesterase Inhibition Neurodegeneration Enzyme Assay

Researchers studying cholinergic signaling or kinase selectivity often face confounding off-target effects. This compound solves that by providing a defined AChE inhibitory profile. - AChE IC50 of ~11.5 μM in rat brain homogenate enables reliable SAR studies for Alzheimer's research. - Functions as a matched negative control for PI3Kβ, isolating target-specific effects from scaffold-related cytotoxicity. - Carbamate warhead supports rational covalent inhibitor design. Available with confirmed purity for reproducible results.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 946235-89-8
Cat. No. B2507413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946235-89-8
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20)
InChIKeyNWVLOYIJMNQKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: Identity and Core Characteristics


Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946235-89-8) is a synthetic small molecule featuring a thiazole core linked to an indoline moiety via an oxoethyl bridge and functionalized with a methyl carbamate group. It has a molecular formula of C15H15N3O3S and a molecular weight of 317.4 g/mol [1]. The compound belongs to a broader class of 4-(2-(indolin-1-yl)-2-oxoethyl)thiazole derivatives investigated for diverse therapeutic targets, including acetylcholinesterase (AChE) inhibition and kinase modulation, making the specific substitution pattern critical for target engagement and selectivity [2].

Target Engagement Acetylcholinesterase (AChE) inhibition research tool
Chemotype 2-methyl carbamate-substituted thiazole scaffold
Differentiation Selectivity distinct from kinase-targeting analogs

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: Irreplaceability vs. Generic Analogs


In-class substitution at the thiazole 2-position drastically alters pharmacological profiles. Replacing the methyl carbamate of this compound with an acetamide (ITA), pivalamide, or morpholine group redirects target engagement from acetylcholinesterase to kinase inhibition (e.g., PI3Kβ) or other mechanisms [1]. The methyl carbamate group provides a specific hydrogen-bonding and steric profile that is essential for AChE binding, as evidenced by distinct activity cliffs observed across this compound series. Simple interchange therefore risks complete loss of the desired biological activity, making precise compound selection critical for reproducible research outcomes [2].

Carbamate-to-acetamide substitution may abolish AChE engagement.
Morpholino analog redirects target profile toward PI3Kβ inhibition.
Ketone derivatives shift activity to anti-HBV/TLR7 pathways, not AChE.

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: Quantitative Differentiation Evidence


AChE Inhibition vs. Acetamide Analog

The target compound demonstrates measurable acetylcholinesterase (AChE) inhibitory activity in rat brain homogenate, a feature absent in the acetamide analog (ITA) which lacks significant AChE engagement. While the acetamide derivative shows negligible AChE inhibition, the methyl carbamate analog exhibits an IC50 of approximately 11.5 μM. This provides a clear functional differentiation driven by the carbamate moiety, which is known to interact with the catalytic serine of AChE. [1]

AChE Inhibition
Reported
IC50 ≈ 11.5 μM
vs. no inhibition for acetamide analog
Supports AChE target engagement; differentiates from inactive analogs.
Rat brain homogenate, Ellman's method
Acetylcholinesterase Inhibition Neurodegeneration Enzyme Assay

Kinase Selectivity Shift vs. Morpholino Analog

The 2-morpholino analog of this core scaffold is a potent and selective PI3Kβ inhibitor, a property not shared by the methyl carbamate variant. The target compound is not reported to inhibit PI3Kβ, indicating that the 2-position substitution fundamentally redirects the compound's polypharmacology from kinase inhibition toward cholinesterase engagement. This inverse selectivity profile highlights the critical role of the carbamate in target deconvolution. [1]

Kinase Selectivity
Class-level inference
No significant PI3Kβ inhibition reported
Morpholino analog: potent PI3Kβ inhibitor
Target class switch: cholinesterase vs. lipid kinase engagement.
Comparative enzyme profiling context
PI3Kβ Selectivity Cancer Kinase Profiling

AChE Binding Mode vs. Ketone Anti-HBV Agents

Close analogs where the 2-carbamate is replaced by a ketone (yielding 1-(indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one derivatives) are developed as anti-HBV agents via TLR7 agonism with lead compound 11a showing HBV DNA replication IC50 of 0.13 μM (wild-type) and 0.36 μM (resistant strain). The methyl carbamate variant is not associated with TLR7 or anti-HBV activity in the literature, instead displaying AChE inhibition. This demonstrates a clear divergence in biological application based solely on the thiazole 2-substituent. [1]

Target Switch
Class-level inference
AChE IC50 11.5 μM
vs. anti-HBV IC50 0.13 μM (ketone analog)
Functional divergence: AChE inhibition vs. immunomodulation.
Thiazole 2-substituent dictates target selection
Anti-HBV TLR7 Agonism Immunomodulation

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate: Recommended Application Scenarios


AChE Inhibitor Tool for Neurodegenerative Disease Research

With a confirmed AChE IC50 of ~11.5 μM in rat brain homogenate, this compound serves as a viable starting point for structure-activity relationship (SAR) studies targeting cholinergic dysfunction in Alzheimer's disease. Its carbamate moiety is a known warhead for covalent AChE inhibition, enabling rational design of improved analogs. [1]

Negative Control for PI3Kβ Pathways in Cancer

Since the morpholino analog is a potent PI3Kβ inhibitor but the methyl carbamate analog is not, this compound can be strategically used as a matched negative control in experiments designed to isolate PI3Kβ-specific effects from general cytotoxicity or off-target activity associated with the indoline-thiazole scaffold. [2]

Chemical Probe for Thiazole 2-Position Pharmacophores

The compound is valuable for medicinal chemistry campaigns aimed at understanding how subtle changes at the thiazole 2-position (methyl carbamate vs. ethyl carbamate, amide, or ketone) dictate target selectivity between AChE, TLR7, and PI3Kβ. This supports rational polypharmacology and target deconvolution studies. [1][2][3]

Application
Selection Property
Validation Focus
AChE target engagement studies
Carbamate-based AChE binding profile
Confirm AChE inhibition and selectivity over kinase targets
PI3Kβ selectivity control assays
Lack of PI3Kβ inhibition vs. morpholino analog
Verify absence of PI3K pathway interference
Thiazole 2-position pharmacophore mapping
Carbamate/amide/ketone substitution profiling
Profile target selectivity across AChE, TLR7, PI3Kβ
Quote Request

Request a Quote for Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.